N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide, also known as DTT-3NO2B, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activators
The compound has been characterized as a novel activator for GIRK channels . These channels play a crucial role in the modulation of cellular excitability and have been implicated in various physiological processes. The activation of GIRK channels by this compound could have therapeutic implications for conditions such as pain perception, epilepsy, addiction, and anxiety .
Drug Development
Due to its unique structure, the compound holds potential in the development of new pharmacological agents. Its ability to interact with potassium channels suggests it could be used as a scaffold for creating drugs targeting neurological disorders and diseases where potassium channel activity is a factor .
Metabolic Stability Improvement
In drug optimization studies, this compound has shown improved metabolic stability over other prototypes. This property is significant for the development of drugs with better pharmacokinetic profiles, ensuring longer duration of action and reduced frequency of dosing .
Material Synthesis
The compound’s distinct molecular structure allows for its application in material synthesis. It can be used to develop new materials with specific desired properties, such as increased durability or conductivity.
Pharmacological Tool Compounds
As a pharmacological tool, the compound can aid in the understanding of GIRK channel functions. It can be used in research to selectively activate these channels, helping to elucidate their roles in various physiological and pathological states .
Therapeutic Target Exploration
The compound’s interaction with GIRK channels suggests that it could be used to explore these channels as therapeutic targets. This could lead to the development of new treatments for diseases where GIRK channels are involved, such as cardiac arrhythmias .
Chemical Probes
This compound can serve as a chemical probe to study the biological systems where GIRK channels are present. It can help in mapping the distribution and understanding the dynamics of these channels in different tissues .
Neuroscience Research
Given the expression of GIRK channels in the brain, the compound has applications in neuroscience research. It can be used to study the role of these channels in brain function and their potential impact on behavior and cognition .
Mechanism of Action
Target of Action
The primary target of the compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by the compound affects various physiological processes. GIRK channels play a role in numerous indications such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds . .
Result of Action
The activation of GIRK channels by the compound leads to changes in cell excitability, which can have various effects depending on the specific physiological context . For example, in the context of pain perception, activation of these channels could potentially lead to a decrease in pain sensation .
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N,4-dimethyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-9-3-4-10(7-12(9)15(17)18)13(16)14(2)11-5-6-21(19,20)8-11/h3-4,7,11H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSNNOFQIQWMHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C2CCS(=O)(=O)C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide |
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